![molecular formula C14H13N5O2S B2543679 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1334371-32-2](/img/structure/B2543679.png)
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyridazinone core, a pyrazole ring, and a thiophene moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the pyrazole ring: This step might involve the reaction of the pyridazinone intermediate with hydrazine or its derivatives.
Attachment of the thiophene moiety: This can be done through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.
Final acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Pyridazine ring : A six-membered heterocyclic compound containing two nitrogen atoms.
- Pyrazole moiety : A five-membered ring with two adjacent nitrogen atoms, known for its biological activity.
- Thiophenyl group : A sulfur-containing aromatic ring that enhances the compound's interaction with biological targets.
Biological Activities
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit diverse biological activities, including:
- Anti-inflammatory properties : Compounds similar to this structure have shown promise in modulating inflammatory pathways.
- Antitumor effects : Preliminary studies suggest potential efficacy against various cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Inhibition of inflammatory pathways | |
Antitumor | Cytotoxic effects on cancer cells | |
Antimicrobial | Potential activity against pathogens |
Case Study 1: Antitumor Activity
In a study exploring novel antitumor agents, derivatives similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory potential of related compounds. The findings revealed that these compounds could inhibit pro-inflammatory cytokine production in vitro, indicating their potential as therapeutic agents for inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in cancer progression and inflammation, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrazole and pyridazinone moieties might interact with specific protein targets, while the thiophene ring could enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: Lacks the thiophene moiety.
N-(thiophen-2-ylmethyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide: Similar structure but different substitution pattern.
Uniqueness
The presence of the thiophene moiety in 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide might confer unique electronic properties, enhancing its reactivity and binding affinity in biological systems compared to similar compounds.
Biological Activity
The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- A pyridazine ring
- A pyrazole moiety
- An acetanilide group with a thiophenyl substituent
The molecular formula is C13H12N4O with a molecular weight of approximately 244.26 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the pyrazole ring.
- Construction of the pyridazine core.
- Attachment of the thiophen-2-ylmethyl acetamide group.
Specific reaction conditions such as temperature, solvents, and catalysts are optimized for high yield and purity during each synthetic step.
Antitumor Activity
Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant antitumor properties . For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects . Studies suggest that it can modulate inflammatory pathways by interacting with specific enzymes involved in inflammation. This activity is critical in conditions such as arthritis and other inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely through:
- Enzyme inhibition : Targeting specific kinases or phosphatases involved in cancer progression.
- Receptor modulation : Interacting with receptors that regulate inflammatory responses.
Molecular docking studies have been employed to predict binding affinities and elucidate potential off-target effects, providing insights into its pharmacological profile .
Case Study 1: Antitumor Efficacy
In a study examining the antitumor activity of similar compounds, researchers found that a derivative demonstrated potent inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing dose-dependent efficacy in reducing tumor size compared to controls .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related compounds revealed that they effectively reduced pro-inflammatory cytokine levels in vitro. The compound's ability to inhibit NF-kB signaling was highlighted as a key mechanism underlying its therapeutic potential .
Data Summary
Properties
IUPAC Name |
2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13(15-9-11-3-1-8-22-11)10-19-14(21)5-4-12(17-19)18-7-2-6-16-18/h1-8H,9-10H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVNZBLEXSHEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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